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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for determining the
half-maximal inhibitory concentration (IC50) of Fgfr-IN-8, a potent and irreversible pan-
Fibroblast Growth Factor Receptor (FGFR) inhibitor. The protocols cover both biochemical and
cell-based assay methodologies.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases
(FGFR1-4) that play crucial roles in cellular processes such as proliferation, differentiation,
migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through
mechanisms like gene amplification, activating mutations, or translocations, is implicated in the
pathogenesis of various cancers, including urothelial carcinoma, cholangiocarcinoma, and
gastric cancer.[1][2][3] This makes FGFRs attractive targets for cancer therapy.[2]

Fgfr-IN-8 (also known as PRN1371) is an irreversible covalent inhibitor that potently targets
FGFR1-4.[4] It forms a covalent bond with a conserved cysteine residue within the ATP binding
pocket of the FGFRs.[4] Determining the IC50 value of Fgfr-IN-8 is a critical step in
characterizing its potency and selectivity, providing essential data for preclinical and clinical
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development. This document outlines standard protocols to measure the biochemical and
cellular IC50 values of this inhibitor.

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the
trans-autophosphorylation of their intracellular kinase domains.[5] This activation triggers the
recruitment of adaptor proteins, such as FRS2, which subsequently activates major
downstream signaling cascades. The two primary pathways are the RAS-MAPK pathway,
which regulates cell proliferation, and the PI3K-AKT pathway, which is central to cell survival
and growth.[1][6] Fgfr-IN-8 inhibits the initial phosphorylation event, thereby blocking all
downstream signaling.
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Figure 1. Simplified FGFR signaling pathway and the point of inhibition by Fgfr-IN-8.
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Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 value involves preparing the inhibitor, setting up
the assay (either biochemical or cell-based), generating a dose-response curve, and analyzing

the data to calculate the IC50 value.
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Figure 2. General experimental workflow for IC50 determination of Fgfr-IN-8.
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Data Presentation: Fgfr-IN-8 IC50 Values

The potency of Fgfr-IN-8 (reported as compound 34/PRN1371) has been characterized using
both biochemical and cell-based assays.[4]

Table 1: Biochemical IC50 Values of Fgfr-IN-8 This table summarizes the inhibitory activity
against isolated recombinant FGFR kinase isoforms.

Target Kinase IC50 (nM)[4] Assay Method

FGFR1 06+0.1 Caliper Electrophoresis
FGFR2 1.3+0.2 Caliper Electrophoresis
FGFR3 41+0.7 Caliper Electrophoresis
FGFR4 19.3+4.7 Caliper Electrophoresis

Table 2: Cell-Based IC50 Values of Fgfr-IN-8 This table summarizes the inhibitory activity in
cellular models where growth or signaling is dependent on FGFR activity.

Cell Line Assay Type IC50 (nM)[4] FGFR Status
SNU-16 Proliferation 3.8 FGFR2 Amplified
HUVEC p-ERK Inhibition 2.4 Endogenous FGFR1

Experimental Protocols
Protocol 1: Biochemical IC50 Determination (ADP-Glo™
Kinase Assay)

This protocol describes a luminescent-based kinase assay to measure the activity of
recombinant FGFR kinase and its inhibition by Fgfr-IN-8. It measures the amount of ADP
produced during the kinase reaction.

A. Materials:

e Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4
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Poly (Glu, Tyr) 4:1 peptide substrate

Fgfr-IN-8

ATP

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgClz, 0.1mg/ml BSA)
ADP-GIlo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Plate-reading luminometer

. Procedure:

Inhibitor Preparation: Prepare a 10-point, 2-fold serial dilution of Fgfr-IN-8 in kinase buffer
with 1% DMSO. Start with a high concentration (e.g., 1 uM). Include a "no inhibitor" control
(1% DMSO only).

Kinase Reaction Setup:
o Add 2.5 pL of the Fgfr-IN-8 serial dilutions to the wells of the assay plate.

o Prepare a master mix containing recombinant FGFR kinase and substrate in kinase buffer.
Add 5 pL of this mix to each well.

o Initiate the kinase reaction by adding 2.5 pyL of ATP solution (final concentration should be
at or near the Km for the specific FGFR isoform).

Incubation: Incubate the plate at room temperature for 60 minutes.
Signal Detection (ADP-Glo™):

o Add 5 puL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.
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o Add 10 pL of Kinase Detection Reagent to convert the generated ADP to ATP and produce
a luminescent signal.

o Incubate at room temperature for 30-60 minutes.

o Data Acquisition: Read the luminescence on a plate-reading luminometer.
C. Data Analysis:
e Subtract background luminescence (no enzyme control) from all data points.

o Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximal
inhibition" control (or highest inhibitor concentration) as 0% activity.

» Plot the percent inhibition versus the log concentration of Fgfr-IN-8.

o Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to fit the
curve and calculate the IC50 value.

Protocol 2: Cell-Based IC50 Determination (Cell
Proliferation Assay)

This protocol uses a cell viability assay (e.g., CellTiter-Glo® or MTT) to measure the effect of
Fgfr-IN-8 on the proliferation of an FGFR-dependent cancer cell line, such as SNU-16 (FGFR2
amplified).[4]

A. Materials:

e SNU-16 human gastric carcinoma cells (or other suitable FGFR-dependent cell line)
o Complete growth medium (e.g., RPMI-1640 + 10% FBS)

e Fgfr-IN-8

o CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Reagent

o Sterile, clear-bottom, white-walled 96-well plates (for luminescence) or clear 96-well plates
(for absorbance)
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» Plate-reading luminometer or absorbance microplate reader
B. Procedure:

o Cell Seeding: Seed SNU-16 cells into a 96-well plate at a density of 3,000-5,000 cells per
well in 100 pL of complete growth medium. Incubate overnight at 37°C, 5% CO: to allow for
cell attachment.

« Inhibitor Preparation: Prepare a 10-point serial dilution of Fgfr-IN-8 in complete growth
medium.

e Cell Treatment: Remove the old medium from the cells and add 100 pL of the medium
containing the Fgfr-IN-8 dilutions. Include a "vehicle control" (DMSO only) and a "no cell"
control (medium only for background).

e Incubation: Incubate the plate for 72 hours at 37°C, 5% COs..

» Signal Detection (CellTiter-Glo®):

[¢]

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

[¢]

Add 100 pL of CellTiter-Glo® reagent directly to each well.

[e]

Mix on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Data Acquisition: Read the luminescence on a plate-reading luminometer.

C. Data Analysis:

e Subtract the background luminescence ("no cell" control) from all data points.

» Normalize the data by setting the vehicle control as 100% viability.

» Plot the percent viability versus the log concentration of Fgfr-IN-8.
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+ Use a non-linear regression model to fit the dose-response curve and calculate the IC50
value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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